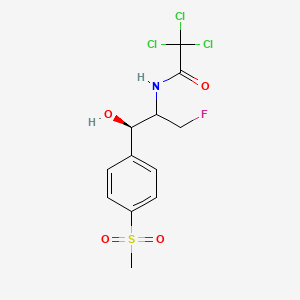

N-Trichloroacetyl Florfenicol Amine

Descripción

BenchChem offers high-quality N-Trichloroacetyl Florfenicol Amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Trichloroacetyl Florfenicol Amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2,2,2-trichloro-N-[(1R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl3FNO4S/c1-22(20,21)8-4-2-7(3-5-8)10(18)9(6-16)17-11(19)12(13,14)15/h2-5,9-10,18H,6H2,1H3,(H,17,19)/t9?,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRAZOSFWARISO-QVDQXJPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[C@H](C(CF)NC(=O)C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl3FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance in Synthetic Organic Chemistry and As a Key Intermediate

N-Trichloroacetyl Florfenicol (B1672845) Amine serves as a vital intermediate in the multi-step synthesis of various pharmaceutical compounds. google.compharmaffiliates.com Its unique structural features, including the trichloroacetyl group, make it a valuable precursor for introducing specific functionalities into a target molecule. The synthesis of florfenicol, a broad-spectrum antibiotic used in veterinary medicine, often involves intermediates that are structurally related to N-Trichloroacetyl Florfenicol Amine. wisdomlib.orgchemicalbook.com Synthetic routes to florfenicol can involve a series of reactions including cyclization, selective reduction, fluorinated open-ring reactions, deprotection, and acylation. google.com The strategic use of intermediates like N-Trichloroacetyl Florfenicol Amine allows for precise control over the stereochemistry of the final product, which is crucial for its biological activity. acs.org

Relevance As a Chemical Impurity or Transformation Product of Florfenicol

In the manufacturing of florfenicol (B1672845), impurities can arise from various stages of the synthesis, including starting materials, intermediates, and degradation products. N-Trichloroacetyl Florfenicol Amine is recognized as a potential impurity in the production of florfenicol. pharmaffiliates.comclearsynth.compharmaffiliates.com The presence of such impurities is carefully monitored and controlled to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient. Regulatory bodies often require detailed characterization and quantification of impurities like N-Trichloroacetyl Florfenicol Amine in pharmaceutical products.

Structural Relationship to Florfenicol and Florfenicol Amine Chemistry

Direct Synthesis Strategies

The most straightforward approach to N-Trichloroacetyl Florfenicol Amine involves the direct acylation of florfenicol amine. This method focuses on forming the amide bond between the primary amine of florfenicol amine and a suitable trichloroacetylating agent.

Acylation Reactions of Florfenicol Amine with Trichloroacetylating Agents

The direct synthesis of N-Trichloroacetyl Florfenicol Amine is achieved through the acylation of florfenicol amine. This reaction typically employs a trichloroacetylating agent to introduce the trichloroacetyl group onto the nitrogen atom of the amine. Common trichloroacetylating agents that can be utilized for this transformation include trichloroacetyl chloride and trichloroacetic anhydride.

The general reaction can be depicted as follows:

Florfenicol Amine + Trichloroacetylating Agent → N-Trichloroacetyl Florfenicol Amine

The choice of acylating agent can influence the reaction conditions and the byproducts formed. For instance, the use of trichloroacetyl chloride will generate hydrochloric acid, which needs to be neutralized by a base to drive the reaction to completion and prevent the protonation of the starting amine.

Optimization of Reaction Conditions for Yield and Selectivity

To achieve high yield and selectivity in the synthesis of N-Trichloroacetyl Florfenicol Amine, several reaction parameters must be carefully controlled. These include the choice of solvent, base, temperature, and the stoichiometry of the reactants. While specific studies on the trichloroacetylation of florfenicol amine are not extensively documented, principles from related acylation reactions in florfenicol synthesis can be applied. clearsynth.com

A patent describing the synthesis of florfenicol provides insight into suitable conditions for acylation reactions of similar substrates. clearsynth.com The selection of an appropriate solvent is crucial to ensure the solubility of the reactants. Dichloromethane, chloroform, and 1,2-dichloroethane (B1671644) are often suitable choices for such reactions. clearsynth.com

The presence of a base is generally required to scavenge the acid byproduct (e.g., HCl) generated during the acylation. Common bases include tertiary amines like triethylamine (B128534) and diisopropylethylamine, as well as inorganic bases such as sodium carbonate and sodium bicarbonate. clearsynth.com Triethylamine is a frequently preferred base in these types of acylations. clearsynth.com

The reaction temperature is another critical factor. Acylation reactions are often carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize the formation of side products. The reaction is then allowed to warm to room temperature to ensure completion.

Below is a table summarizing potential reaction conditions for the synthesis of N-Trichloroacetyl Florfenicol Amine based on analogous acylation reactions.

| Parameter | Condition | Rationale |

| Trichloroacetylating Agent | Trichloroacetyl chloride | Highly reactive, readily available. |

| Solvent | Dichloromethane | Good solubility for reactants, relatively inert. |

| Base | Triethylamine | Effective HCl scavenger, soluble in organic solvents. |

| Temperature | 0 °C to room temperature | Controls reaction exothermicity and minimizes side reactions. |

| Reactant Ratio | Slight excess of acylating agent | Drives the reaction to completion. |

Indirect Formation within Complex Organic Synthesis

N-Trichloroacetyl Florfenicol Amine can also be formed as an intermediate in a multi-step synthesis, particularly when a trichloroacetyl group is used as a protecting group for the amine functionality of florfenicol amine.

N-Protection Strategies in Multi-Step Chemical Synthesis Incorporating Trichloroacetyl Groups

In complex organic syntheses, it is often necessary to protect reactive functional groups to prevent them from undergoing unwanted reactions. The amine group of florfenicol amine can be protected by converting it into a less reactive amide. The trichloroacetyl group can serve as such a protecting group due to its relative stability under various reaction conditions and its susceptibility to selective removal.

The use of protecting groups is a common strategy in the synthesis of complex molecules like florfenicol. For instance, the Boc (tert-butoxycarbonyl) group is often employed to protect the amine during certain synthetic transformations. google.com Similarly, a trichloroacetyl group could be introduced at an early stage of a synthetic sequence involving florfenicol amine to shield the amine functionality. This would lead to the in-situ formation of N-Trichloroacetyl Florfenicol Amine, which would then be carried through subsequent reaction steps before the deprotection of the amine is required.

Mechanistic Aspects of Trichloroacetylation in Aminodiol Systems

The florfenicol amine molecule contains both a primary amine and two hydroxyl groups (an aminodiol system). The selective acylation of the amine over the hydroxyl groups is a key aspect of the synthesis of N-Trichloroacetyl Florfenicol Amine. Generally, amines are more nucleophilic than alcohols, which allows for selective N-acylation under appropriate conditions.

The mechanism of trichloroacetylation involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of florfenicol amine onto the electrophilic carbonyl carbon of the trichloroacetylating agent. This is followed by the elimination of a leaving group (e.g., chloride from trichloroacetyl chloride). The presence of the electron-withdrawing trichloromethyl group enhances the electrophilicity of the carbonyl carbon, making the reaction efficient.

In the context of the aminodiol system, the higher nucleophilicity of the amine ensures that it reacts preferentially. To further enhance selectivity, the reaction can be carried out at low temperatures, which favors the kinetically controlled product of N-acylation.

Chemical Conversions and Reactivity of the Amide Moiety

The N-trichloroacetyl amide moiety in N-Trichloroacetyl Florfenicol Amine exhibits characteristic reactivity, primarily centered on the hydrolysis of the amide bond to regenerate the free amine.

The stability of the amide bond is significantly influenced by the electron-withdrawing nature of the trichloroacetyl group. This group makes the amide carbonyl carbon more electrophilic and susceptible to nucleophilic attack. The hydrolysis of the N-trichloroacetyl group can be achieved under basic conditions.

Common methods for the cleavage of a trichloroacetyl protecting group from an amine involve treatment with a base such as sodium hydroxide (B78521) or potassium carbonate in a protic solvent like methanol (B129727) or ethanol. researchgate.net The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the amide carbonyl, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the C-N bond, yielding florfenicol amine and a trichloroacetate (B1195264) salt.

The general hydrolysis reaction can be represented as:

N-Trichloroacetyl Florfenicol Amine + Base → Florfenicol Amine + Trichloroacetate Salt

The relative ease of this hydrolysis makes the trichloroacetyl group a useful protecting group that can be removed under conditions that may not affect other sensitive functional groups in the molecule.

Hydrolytic Conversion to Florfenicol Amine: Reaction Kinetics and Conditions

The primary and most significant transformation of N-Trichloroacetyl Florfenicol Amine is its hydrolysis to yield Florfenicol Amine, the core structural precursor to Florfenicol. This conversion involves the cleavage of the amide bond. The process can be achieved under both acidic and basic conditions.

Acid hydrolysis is a robust method for converting florfenicol and its related metabolites, including acylated forms, into Florfenicol Amine. researchgate.net This approach is often employed in analytical procedures to quantify total florfenicol-related residues in tissues, as it effectively liberates the parent amine from various conjugates. researchgate.net

Base-catalyzed hydrolysis is also a common strategy in synthetic routes. While specific kinetic data for the hydrolysis of N-Trichloroacetyl Florfenicol Amine is not extensively detailed in the available literature, conditions for the hydrolysis of structurally similar intermediates in Florfenicol synthesis provide insight into the required reaction parameters. For instance, the hydrolysis of a related oxazoline (B21484) intermediate to produce Florfenicol Amine is achieved using a potassium hydroxide solution in methanol. google.com

The reaction conditions for such hydrolytic processes are summarized in the table below.

| Hydrolysis Type | Reagents and Conditions | Outcome | Reference |

| Base-Catalyzed | 4N Potassium Hydroxide (KOH) in Methanol (MeOH), heated to 70°C, reflux for 24 hours. | Cleavage of an oxazoline ring to yield (1R,2S)-2-amino-3-fluoro-1-[4-(methylsulfonyl)phenyl]-1-propanol (Florfenicol Amine). | google.com |

| Acid-Catalyzed | Acid hydrolysis (specific acid and conditions not detailed) is used analytically. | Converts Florfenicol and its metabolites into Florfenicol Amine for quantitative analysis. | researchgate.net |

The kinetics of the hydrolysis are influenced by factors such as the concentration of the acid or base, temperature, and the solvent system used. The trichloroacetyl group is a strong electron-withdrawing group, which can influence the reactivity of the adjacent amide bond compared to other acyl groups.

Subsequent Chemical Modifications and Functionalizations of the N-Trichloroacetyl Amide

The N-trichloroacetyl group on Florfenicol Amine primarily serves as a protecting group or as an intermediate stage before the final active pharmaceutical ingredient is synthesized. In the context of Florfenicol synthesis, the ultimate goal is typically the hydrolysis of this group to the free amine, which is then subsequently dichloroacetylated to yield Florfenicol.

Therefore, the N-trichloroacetyl amide itself is not typically a site for further functionalization. Its chemical value lies in its role as a precursor. The primary chemical transformation involving this moiety is its removal (hydrolysis) to unmask the amine group for the final acylation step. Synthetic strategies in drug manufacturing are focused on efficiency and atom economy, making the addition of a group only to modify it further a less common approach. The focus remains on the conversion to the parent amine, which is a critical step in various patented synthesis routes for Florfenicol. google.com

Stereochemical Control and Diastereoselectivity in Synthetic and Transformation Processes

The biological activity of Florfenicol is exclusive to its D-threo stereoisomer, which corresponds to the (1R, 2S) configuration of the Florfenicol Amine backbone. nih.gov Therefore, achieving rigorous stereochemical control during the synthesis of this amine precursor is of paramount importance. The stereochemistry of N-Trichloroacetyl Florfenicol Amine is directly determined by the stereochemistry of the Florfenicol Amine from which it is derived.

Several advanced synthetic strategies have been developed to ensure high diastereoselectivity and enantioselectivity.

Chiral Amine Cyclization: One method involves using a chiral amine to form an aziridine (B145994) ring. This process allows for the physical separation of diastereomers, such as through recrystallization, to isolate the desired R-configuration intermediate. Subsequent selective reduction and ring-opening reactions yield the amine with the correct stereochemistry. google.com This method enhances atom economy and reduces waste. google.com

Asymmetric Reduction: Another approach relies on the asymmetric reduction of a prochiral ketone, specifically 2-bromo-3-chloro-1-[4-(methylsulfonyl) phenyl]-1-acetone, using a chiral catalyst. google.com This reaction establishes the chiral carbon center that becomes the hydroxyl-bearing carbon in the final product.

Chemo-enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative. A key step in one chemo-enzymatic route is the dynamic reductive kinetic resolution (DYRKR) of a keto ester using a ketoreductase enzyme (KRED). researchgate.net This process can generate the two required contiguous stereocenters of a (2S,3R)-cis-1,2-amino alcohol precursor with exceptional enantiomeric (>99% ee) and diastereomeric excess (99% dr) in a single step. researchgate.net

The N-trichloroacetylation step to form N-Trichloroacetyl Florfenicol Amine occurs after these critical stereocenters have been established and does not affect their configuration.

| Synthetic Strategy | Key Process | Stereochemical Outcome | Reference |

| Chiral Amine Cyclization | Use of a chiral amine to form an aziridine, followed by physical separation and selective reduction. | Obtains single R configuration of a chiral aminoketone, leading to the desired Florfenicol Amine stereoisomer. | google.com |

| Asymmetric Reduction | Chiral catalyst-mediated reduction of a prochiral ketone. | Builds the chiral carbon center with the desired stereochemistry. | google.com |

| Chemo-enzymatic Resolution | Dynamic reductive kinetic resolution (DYRKR) of a keto ester using a ketoreductase (KRED). | Produces (2S,3R)-cis-1,2-amino alcohol precursor with >99% ee and 99% dr. | researchgate.net |

Advanced Spectroscopic Techniques for Structural Elucidaion

Spectroscopic techniques are pivotal in elucidating the intricate structural details of molecules like N-Trichloroacetyl Florfenicol Amine.

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry (LC-MS/MS, UHPLC-MS/MS) for Structural Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC) or ultra-high-performance liquid chromatography (UHPLC), are powerful tools for confirming the structure and analyzing the fragmentation patterns of N-Trichloroacetyl Florfenicol Amine. These methods are essential for identifying and quantifying residues of florfenicol and its metabolites in various matrices. bohrium.comnih.govnih.gov

LC-MS/MS methods have been developed for the simultaneous determination of florfenicol and its metabolites, including florfenicol amine, in various animal tissues and food products. nih.govnih.govcapes.gov.br These methods often involve a hydrolysis step to convert florfenicol and its metabolites to florfenicol amine before analysis. nih.govwur.nl The use of UHPLC-MS/MS offers rapid and sensitive analysis, with methods capable of separating florfenicol, florfenicol amine, and other related compounds in a short chromatographic run. bohrium.comnih.govnih.gov For instance, a UHPLC-MS/MS method using a phenyl-hexyl column achieved good separation of chloramphenicol, thiamphenicol, florfenicol, and florfenicol amine in under two minutes. bohrium.com Another study detailed a UHPLC-MS/MS method for the simultaneous quantification of florfenicol and florfenicol amine in bull serum and seminal plasma with a run time of just 3.5 minutes. nih.govnih.gov

The selection of ionization techniques is crucial. While florfenicol and its deuterated internal standard (florfenicol-d3) are often analyzed in negative electrospray ionization (ESI-) mode, florfenicol amine typically requires positive electrospray ionization (ESI+) for detectable signals. nih.govnih.gov The optimization of MS/MS parameters, including the selection of precursor and product ions, is critical for achieving high selectivity and sensitivity. nih.gov

Table 1: LC-MS/MS and UHPLC-MS/MS Method Parameters for Florfenicol Amine Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Technique | LC-MS/MS | UHPLC-MS/MS | UHPLC-MS/MS |

| Matrix | Bovine tissues and eel | Animal-derived foods | Bull serum and seminal plasma |

| Column | Not specified | Phenyl-hexyl | BEH C18 |

| Mobile Phase | Not specified | Methanol: acetic acid-ammonium acetate (B1210297) buffer (5 mM, pH 5) | Water and acetonitrile (B52724) |

| Ionization | Not specified | Heated-Electrospray (H-ESI) | ESI+ for florfenicol amine |

| Run Time | Not specified | < 2 minutes | 3.5 minutes |

| Reference | nih.gov | bohrium.com | nih.govnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture and Stereochemistry

1D and 2D NMR experiments, including 1H NMR, 13C NMR, DEPT-135, 1H–1H COSY, gHSQC, and gHMBC, are employed to assign all proton and carbon signals and to establish the connectivity within the molecule. bohrium.com The chemical shifts of protons, particularly active protons, can be significantly influenced by the solvent type, concentration, and temperature, which is a critical consideration for accurate structural analysis. bohrium.com For florfenicol, solvents like DMSO-d6 have been used to acquire detailed NMR spectra. bohrium.com Such comprehensive NMR analysis would be equally crucial for confirming the structure of N-Trichloroacetyl Florfenicol Amine and determining its stereochemistry.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, serves as a valuable technique for identifying functional groups and analyzing the conformational structure of N-Trichloroacetyl Florfenicol Amine. Although specific IR and Raman spectra for this compound are not detailed in the search results, the known structural components allow for a theoretical assignment of expected vibrational bands.

The structure of N-Trichloroacetyl Florfenicol Amine (C₁₂H₁₃Cl₃FNO₄S) contains several key functional groups that would produce characteristic IR and Raman signals. These include the amide group, the hydroxyl group, the sulfonyl group, the carbon-fluorine bond, and the trichloromethyl group. The analysis of the vibrational frequencies and intensities of these groups would provide a unique spectroscopic fingerprint, confirming the presence of these functionalities and offering insights into the molecule's conformational properties.

Chromatographic Separation Techniques for Purity Profiling and Isomer Analysis

Chromatographic techniques are fundamental for separating N-Trichloroacetyl Florfenicol Amine from impurities and for analyzing its isomers.

Development of Liquid Chromatography (HPLC, UHPLC) Methods for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most widely used techniques for the separation and quantification of N-Trichloroacetyl Florfenicol Amine and related compounds. bohrium.comnih.govnih.gov These methods are routinely applied for residue analysis in various food matrices, including animal tissues, honey, and eggs. bohrium.comnih.govnih.govmdpi.com

The development of robust HPLC and UHPLC methods involves the careful optimization of several parameters, including the stationary phase (column), mobile phase composition, and detector settings. For the analysis of florfenicol and its amine metabolite, reversed-phase columns such as C18 and phenyl-hexyl are commonly employed. bohrium.comnih.govnih.gov The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. bohrium.comnih.govwur.nl Gradient elution is frequently used to achieve optimal separation of multiple analytes within a reasonable time frame. bohrium.comwur.nl

For instance, a UHPLC method for analyzing phenicol drugs utilized a phenyl-hexyl column with a gradient of methanol and an acetic acid-ammonium acetate buffer. bohrium.com Another UHPLC-MS/MS method for florfenicol and florfenicol amine in bull plasma used a BEH C18 column with a water/acetonitrile gradient. nih.govnih.gov The validation of these methods typically demonstrates good linearity, accuracy, and precision, with low limits of detection (LOD) and quantification (LOQ). nih.govnih.gov

Table 2: HPLC and UHPLC Method Parameters for Florfenicol Amine Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Technique | UHPLC-MS/MS | UHPLC-FLD | LC-MS/MS |

| Matrix | Animal-derived foods | Poultry eggs | Bovine tissues and eel |

| Column | Phenyl-hexyl | ACQUITY UPLC® BEH C18 | Not specified |

| Mobile Phase | Methanol: acetic acid-ammonium acetate buffer | NaH2PO4, sodium lauryl sulfate (B86663), trimethylamine (B31210) in water and acetonitrile | Not specified |

| Detection | Tandem Mass Spectrometry | Fluorescence Detection | Tandem Mass Spectrometry |

| Reference | bohrium.com | nih.govmdpi.com | nih.gov |

Gas Chromatography (GC) Methodologies for Volatile Derivatives and Impurity Profiling

Gas Chromatography (GC) offers an alternative approach for the analysis of N-Trichloroacetyl Florfenicol Amine, particularly for its volatile derivatives and for impurity profiling. GC methods have been successfully developed for the simultaneous determination of florfenicol and florfenicol amine in various matrices like fish, shrimp, and swine muscle. nih.gov

A key step in GC analysis of these compounds is derivatization to increase their volatility and thermal stability. researchgate.net The derivatized analytes are then separated on a GC column and detected using a sensitive detector, such as a microcell electron capture detector (μECD). nih.gov Sample preparation for GC analysis often involves extraction with an organic solvent, followed by a clean-up step using solid-phase extraction (SPE) to remove matrix interferences. nih.govresearchgate.net

One study reported a GC-μECD method with a detection limit of 0.5 ng/g for florfenicol and 1 ng/g for florfenicol amine in muscle tissues. nih.gov Another GC method utilized Sylon BFT for derivatization. researchgate.net These GC methodologies provide a reliable means for purity profiling and the detection of volatile impurities related to N-Trichloroacetyl Florfenicol Amine.

Table 3: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| N-Trichloroacetyl Florfenicol Amine | C₁₂H₁₃Cl₃FNO₄S bioorganics.biz |

| Florfenicol | C₁₂H₁₄Cl₂FNO₄S nih.gov |

| Florfenicol Amine | C₁₀H₁₄FNO₃S nih.gov |

| Chloramphenicol | C₁₁H₁₂Cl₂N₂O₅ bohrium.com |

| Thiamphenicol | C₁₂H₁₅Cl₂NO₅S nih.gov |

| Florfenicol Alcohol | Not specified |

| Florfenicol Oxamic Acid | Not specified |

| Monochloroflorfenicol | Not specified |

| Acetonitrile | CH₃CN |

| Methanol | CH₃OH |

| Formic Acid | HCOOH |

| Triethylamine | (C₂H₅)₃N |

| Sodium Lauryl Sulfate | C₁₂H₂₅NaO₄S |

| Sodium Dihydrogen Phosphate | NaH₂PO₄ |

| Ammonium Acetate | CH₃COONH₄ |

| Hydrochloric Acid | HCl |

| Sodium Hydroxide | NaOH |

| Hexane | C₆H₁₄ |

| Ethyl Acetate | C₄H₈O₂ |

| Dichloromethane | CH₂Cl₂ |

| Acetone | C₃H₆O |

| Ammonia | NH₃ |

| Phosphoric Acid | H₃PO₄ |

| Sylon BFT | Not specified |

| Florfenicol-d3 | C₁₂H₁₁D₃Cl₂FNO₄S nih.gov |

Optimization of Chromatographic Parameters, Column Chemistry, and Stationary Phase Selection

The chromatographic separation of N-Trichloroacetyl Florfenicol Amine, often analyzed as Florfenicol Amine after hydrolysis, is critical for accurate quantification. Reversed-phase high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the predominant techniques employed.

The selection of the stationary phase is a key factor in achieving optimal separation. C18 columns are frequently chosen for their hydrophobicity, which allows for good retention and separation of Florfenicol and its metabolites. nih.gov For instance, a Waters Acquity BEH C18 column (50 × 2.1 mm, 1.7 µm) has been successfully used, providing sharp and symmetrical peaks. nih.gov Similarly, a Phenomenex Luna omega polar C18 column (100 × 2.1 mm, 3 μm) has demonstrated effective separation. nih.gov The choice of a reversed-phase column is a common strategy in methods analyzing for Florfenicol Amine. iaea.org

Mobile phase composition is another critical parameter that is optimized to achieve the best chromatographic resolution. A common approach involves a gradient elution using a mixture of an aqueous phase and an organic solvent, typically acetonitrile. nih.govnih.gov The aqueous phase is often modified with additives like formic acid or acetic acid to improve peak shape and ionization efficiency in mass spectrometry. nih.govwur.nl For example, a gradient program switching from a high aqueous content (e.g., 95% water) to a high organic content (e.g., 95% acetonitrile) over a short period can effectively elute the analytes. nih.gov The flow rate is typically set between 0.2 mL/min and 0.4 mL/min. nih.govwur.nl

Column temperature is also controlled to ensure reproducibility of retention times. Temperatures around 30°C to 40°C are commonly maintained. nih.govnih.gov

Table 1: Exemplary Chromatographic Conditions for Florfenicol Amine Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Waters Acquity BEH C18 (50 × 2.1 mm, 1.7 µm) nih.gov | Phenomenex Luna omega polar C18 (100 × 2.1 mm, 3 μm) nih.gov |

| Mobile Phase | A: Ultra-pure water, B: Acetonitrile nih.gov | A: Deionized distilled water, B: 0.1% acetic acid in Acetonitrile nih.gov |

| Gradient | 95:5 (A:B) to 5:95 in 1.3 min nih.gov | Linear gradient from 10% B to 100% B in 1.5 min nih.gov |

| Flow Rate | 0.3 mL/min nih.gov | 0.2 mL/min nih.gov |

| Column Temperature | 30°C nih.gov | 40°C nih.gov |

Sample Preparation and Matrix Effects in Complex Analytical Studies

The analysis of N-Trichloroacetyl Florfenicol Amine from complex biological matrices, such as animal tissues, requires extensive sample preparation to remove interferences and concentrate the analyte.

Advanced Extraction Techniques (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction, Dispersive Solid-Phase Extraction)

A multi-step approach involving both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) is common for the cleanup of samples for Florfenicol residue analysis.

Liquid-Liquid Extraction (LLE): Following acid hydrolysis, an initial LLE with a solvent like ethyl acetate is often performed to remove lipids and other neutral interferences. iaea.org

Solid-Phase Extraction (SPE): This is a crucial step for further cleanup and concentration of the analyte. After basification of the hydrolysate, the solution can be applied to a diatomaceous earth column, from which Florfenicol Amine is eluted with ethyl acetate. iaea.org Another approach utilizes Oasis MCX cartridges, which are mixed-mode cation exchange cartridges, for effective cleanup. nih.gov Reversed-phase SPE cartridges are also employed. wur.nl

Dispersive Solid-Phase Extraction (dSPE): In QuEChERS-based (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, dSPE with sorbents like primary-secondary amine (PSA) and magnesium sulfate (MgSO₄) is used for sample purification after an initial extraction with an organic solvent. nih.gov

Chemical Pre-treatment and Hydrolysis Protocols for Total Residue Analysis (e.g., Conversion to Florfenicol Amine for quantification)

Regulatory agencies often define the marker residue for Florfenicol as the sum of Florfenicol and its metabolites, measured as Florfenicol Amine. nih.govwur.nl This necessitates a hydrolysis step to convert all related compounds, including N-Trichloroacetyl Florfenicol Amine, to Florfenicol Amine for total residue quantification.

Acid hydrolysis is the standard procedure for this conversion. This typically involves heating the sample homogenate with a strong acid, such as 6N hydrochloric acid (HCl), at elevated temperatures (e.g., 95-100°C) for a period of 2 to 3 hours. iaea.orgwur.nlmerck-animal-health-usa.com This process ensures the complete digestion of the tissue and the conversion of all metabolites to Florfenicol Amine. merck-animal-health-usa.com Following hydrolysis, the solution is typically dark brown to black. iaea.orgmerck-animal-health-usa.com

Derivatization Strategies for Enhanced Analytical Signal and Selectivity (e.g., for related amine functionalities)

While direct analysis of Florfenicol Amine by LC-MS/MS is common, derivatization can be employed, particularly for gas chromatography (GC) methods or to enhance detection in other techniques. N-Trichloroacetyl Florfenicol Amine is itself a derivative of Florfenicol Amine. chemicalbook.com The trichloroacetyl group can enhance the compound's properties for certain analytical techniques. For immunoassays like ELISA, Florfenicol Amine can be covalently attached to a carrier protein using a cross-linking agent like glutaraldehyde (B144438) to create an immunogen for antibody production. nih.gov

Validation and Quality Control in Analytical Research

To ensure the reliability and accuracy of analytical methods for N-Trichloroacetyl Florfenicol Amine (measured as Florfenicol Amine), rigorous validation according to international guidelines is essential.

Method Validation Parameters: Linearity, Accuracy, Precision, Limits of Detection, and Quantification

Analytical methods are validated for several key parameters to demonstrate their fitness for purpose.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration is assessed by constructing calibration curves. For Florfenicol Amine, linearity is typically excellent, with coefficients of determination (R²) consistently greater than 0.99. nih.govnih.gov Calibration curves are often prepared in the matrix to compensate for matrix effects. nih.gov

Accuracy and Precision: Accuracy, expressed as recovery, and precision, expressed as relative standard deviation (RSD), are determined by analyzing fortified samples at multiple concentrations. Recoveries for Florfenicol Amine are generally high, often in the range of 85% to 104%. nih.govmerck-animal-health-usa.com Precision is also typically very good, with RSDs well below 15%. nih.govmerck-animal-health-usa.com

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These limits are crucial for ensuring that the method is sensitive enough for regulatory monitoring. For Florfenicol Amine, reported LOQs can be as low as 0.01 mg/kg in tissues. nih.gov

Table 2: Summary of Method Validation Parameters for Florfenicol Amine Analysis

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Linearity (R²) | > 0.99 | nih.gov |

| Accuracy (Recovery) | 85.7% - 104% | nih.govmerck-animal-health-usa.com |

| Precision (RSD) | < 15% | nih.gov |

| LOD | 0.005 - 0.044 mg/kg | nih.govmerck-animal-health-usa.com |

| LOQ | 0.01 - 10.4 µg/kg | nih.govnih.gov |

Inter-laboratory Harmonization and Proficiency Testing in Impurity Analysis

The consistent and accurate quantification of impurities across different analytical laboratories is paramount for ensuring the quality and safety of pharmaceutical products. For a compound such as N-Trichloroacetyl Florfenicol Amine, a potential impurity of the veterinary antibiotic florfenicol, establishing harmonized analytical methodologies is a critical step. This harmonization is typically achieved through inter-laboratory studies and proficiency testing programs, which serve to validate the robustness and reproducibility of analytical methods and to assess the competence of participating laboratories.

The foundation for any inter-laboratory comparison is the availability of a well-characterized reference material. N-Trichloroacetyl Florfenicol Amine is available as a reference substance from various chemical suppliers, which facilitates its inclusion in such analytical validation and testing schemes. bioorganics.bizlgcstandards.comclearsynth.comclearsynth.comchemicalbook.comcymitquimica.com The availability of a high-purity standard is the starting point for developing and validating analytical methods, a necessary precursor to any collaborative trial.

While specific inter-laboratory proficiency test data for N-Trichloroacetyl Florfenicol Amine is not extensively published, the framework for such studies is well-established within the broader context of veterinary drug residue analysis. sigmaaldrich.comlgcstandards.com These programs are essential for identifying and mitigating analytical discrepancies that may arise from differences in instrumentation, reagents, or procedural interpretations across laboratories.

Participation in proficiency testing is a key requirement for laboratories seeking or maintaining accreditation under standards such as ISO/IEC 17025. These tests involve the distribution of homogenous and stable test samples from a central organizing body to multiple laboratories. The samples may contain the analyte at various concentrations, and the participating laboratories are required to analyze them using their routine methods.

The results are then compiled and statistically analyzed to provide an assessment of each laboratory's performance. This process helps to ensure that the analytical data generated by different laboratories are comparable and reliable, which is crucial for regulatory compliance and international trade.

Below is an illustrative example of how data from a proficiency test for a florfenicol-related impurity might be presented.

Illustrative Proficiency Test Data for a Florfenicol Impurity

| Laboratory Code | Reported Concentration (µg/kg) | Assigned Value (µg/kg) | z-Score | Performance Assessment |

| LAB-001 | 48.5 | 50.0 | -0.6 | Satisfactory |

| LAB-002 | 55.2 | 50.0 | 2.08 | Questionable |

| LAB-003 | 49.8 | 50.0 | -0.08 | Satisfactory |

| LAB-004 | 45.1 | 50.0 | -1.96 | Satisfactory |

| LAB-005 | 60.1 | 50.0 | 4.04 | Unsatisfactory |

Note: The data presented in this table is for illustrative purposes only and does not represent actual proficiency testing results for N-Trichloroacetyl Florfenicol Amine.

The harmonization of analytical methods for impurities like N-Trichloroacetyl Florfenicol Amine through such programs ensures that regulatory limits can be enforced consistently and that the quality of florfenicol active pharmaceutical ingredients can be reliably assessed across the global supply chain.

Mechanistic Investigations of Formation and Degradation Pathways

Reaction Mechanism Studies in Chemical Synthesis

The creation of N-Trichloroacetyl Florfenicol (B1672845) Amine involves the acylation of florfenicol amine. This section explores the chemical intricacies of this transformation.

Role of Catalysts and Reagents in Stereoselective Trichloroacetylation

The addition of a trichloroacetyl group to the amine function of florfenicol amine is a critical step that can be influenced by various catalysts and reagents. While specific studies on the stereoselective trichloroacetylation of florfenicol amine are not extensively documented in publicly available literature, general principles of N-acylation provide a framework for understanding this reaction.

The acylation of amines can be catalyzed by both acids and bases. In the context of trichloroacetylation, a common acylating agent would be trichloroacetyl chloride or trichloroacetic anhydride. The reaction likely proceeds via a nucleophilic acyl substitution mechanism. The stereochemistry of the florfenicol amine, which contains chiral centers, is a crucial consideration. The goal of stereoselective synthesis is to preserve the existing stereochemistry of the molecule during the acylation reaction to ensure the desired biological activity of the final product.

The choice of solvent and base is critical in preventing side reactions and maintaining stereochemical integrity. Non-nucleophilic bases are often preferred to avoid competition with the amine as a nucleophile.

| Potential Catalyst/Reagent Type | Plausible Role in Trichloroacetylation |

| Tertiary Amines (e.g., Triethylamine) | Act as a base to neutralize the HCl generated when using trichloroacetyl chloride, driving the reaction to completion. |

| Aprotic Solvents (e.g., Dichloromethane) | Provide a non-reactive medium that can dissolve both the amine and the acylating agent. |

| Acylating Agent (e.g., Trichloroacetyl chloride) | Provides the trichloroacetyl group for the N-acylation reaction. |

Identification and Characterization of Reaction Intermediates and Transition States

Detailed studies identifying and characterizing reaction intermediates and transition states for the specific trichloroacetylation of florfenicol amine are scarce. However, based on the general mechanism of N-acylation, a tetrahedral intermediate is expected to form. In this intermediate, the nitrogen atom of the florfenicol amine attacks the carbonyl carbon of the trichloroacetyl group. This is followed by the elimination of a leaving group (e.g., a chloride ion) to form the final amide product.

Computational chemistry could be a valuable tool to model the transition states and intermediates of this reaction, providing insights into the energy barriers and the stereochemical outcome of the acylation. Such studies would be instrumental in optimizing reaction conditions for higher yield and stereoselectivity.

Chemical Degradation Pathways of N-Trichloroacetyl Florfenicol Amine

The stability of N-Trichloroacetyl Florfenicol Amine is a key factor in its viability as a pharmaceutical compound. Its degradation can be initiated by various chemical processes.

Hydrolytic Stability and Kinetics in Various Chemical Environments

The hydrolysis would likely result in the cleavage of the amide bond, yielding florfenicol amine and trichloroacetic acid. The rate of this degradation would be dependent on pH and temperature.

Table of Expected Hydrolytic Degradation Products

| Parent Compound | Condition | Primary Degradation Products |

|---|

Oxidative and Reductive Transformation Mechanisms in Controlled Chemical Systems

The N-Trichloroacetyl Florfenicol Amine molecule contains functional groups that could be susceptible to oxidative and reductive transformations. The core structure of florfenicol has been shown to be stable under oxidative stress conditions in some studies. nih.gov However, the trichloroacetyl group introduces a potential site for reductive dehalogenation. Reductive dehalogenation is a process where halogen atoms are removed from a molecule. This can occur under reducing conditions, potentially mediated by certain chemical reductants or electrochemical processes. youtube.com

The sulfur atom in the methylsulfonyl group is in a high oxidation state and is generally stable to further oxidation. However, strong reducing agents could potentially reduce this group.

Environmental Transformation Mechanisms

The release of N-Trichloroacetyl Florfenicol Amine or its parent compound, florfenicol, into the environment raises concerns about its persistence and transformation. The environmental fate of florfenicol has been the subject of several studies. It is known to undergo degradation in aquatic environments and soil. ijah.in

The primary environmental transformation pathways for florfenicol include photodegradation, hydrolysis, and microbial degradation. nih.govucp.pt Photodegradation involves the breakdown of the molecule by sunlight. nih.gov Hydrolysis in the environment would follow similar pathways as described in the chemical degradation section. Microbial degradation, where microorganisms break down the compound, is a significant route for the transformation of many organic pollutants. ucp.pt

While specific studies on the environmental transformation of N-Trichloroacetyl Florfenicol Amine are lacking, it is plausible that it would undergo similar degradation pathways. The trichloroacetyl group might be cleaved by hydrolysis, leading to the formation of florfenicol amine, which would then follow the known environmental degradation routes of florfenicol. The trichloroacetic acid formed would also be subject to environmental degradation processes.

Microbial Biotransformation Pathways and Metabolite Profiling

While specific studies on the microbial biotransformation of N-Trichloroacetyl Florfenicol Amine are not extensively documented, the metabolic fate of its parent compound, florfenicol, offers significant insights. The primary metabolic pathway for florfenicol in various animal species involves the hydrolysis of the dichloroacetamide group to form florfenicol amine. It is plausible that N-Trichloroacetyl Florfenicol Amine could be an intermediate or a further transformation product in certain microbial environments.

Microbial action, likely involving amidases or hydrolases, would be responsible for the cleavage of the N-trichloroacetyl group from N-Trichloroacetyl Florfenicol Amine, yielding florfenicol amine. Subsequently, florfenicol amine can undergo further degradation. Research on florfenicol has identified several metabolites that could also be relevant in the biotransformation of N-Trichloroacetyl Florfenicol Amine, as florfenicol amine is a central intermediate.

Table 1: Potential Microbial Metabolites of N-Trichloroacetyl Florfenicol Amine (inferred from Florfenicol Metabolism)

| Metabolite Name | Chemical Formula | Formation Pathway |

| Florfenicol Amine | C10H14FNO3S | Hydrolysis of the N-trichloroacetyl group |

| Florfenicol Alcohol | C12H16FNO4S | Reduction of the carbonyl group of florfenicol amine |

| Monochloroflorfenicol | C12H15ClFNO4S | Dechlorination of a chlorinated intermediate |

| Florfenicol Oxamic Acid | C14H17FNO7S | Oxidation of florfenicol alcohol and subsequent acetylation |

Abiotic Environmental Fate: Photolytic and Hydrolytic Degradation in Aquatic and Terrestrial Compartments

The abiotic degradation of N-Trichloroacetyl Florfenicol Amine is expected to be driven by hydrolysis and photolysis, similar to its parent compound florfenicol.

Hydrolytic Degradation: The N-trichloroacetyl group is susceptible to hydrolysis, particularly under acidic or basic conditions. Acid hydrolysis is a known method to convert florfenicol and its metabolites to florfenicol amine. researchgate.net This suggests that in acidic aquatic or soil environments, N-Trichloroacetyl Florfenicol Amine would likely hydrolyze to florfenicol amine and trichloroacetic acid. The rate of this hydrolysis would be dependent on pH and temperature. Studies on florfenicol have shown that hydrolysis is generally slow under neutral environmental conditions but is accelerated at higher temperatures and more extreme pH levels. nih.gov

Photolytic Degradation: Photodegradation is another significant abiotic pathway for the breakdown of florfenicol in the environment. nih.gov The aromatic ring and other chromophores within the N-Trichloroacetyl Florfenicol Amine molecule can absorb sunlight, leading to direct photolysis. Indirect photolysis, mediated by reactive oxygen species such as hydroxyl radicals and singlet oxygen present in natural waters, also plays a crucial role in the degradation of florfenicol. nih.govresearchgate.net The direct photolysis half-life of florfenicol has been reported to be approximately 187 hours under solar irradiation. researchgate.net It is anticipated that N-Trichloroacetyl Florfenicol Amine would exhibit similar photosensitivity.

Table 2: Predicted Abiotic Degradation of N-Trichloroacetyl Florfenicol Amine

| Degradation Process | Compartment | Key Factors | Predicted Outcome |

| Hydrolysis | Aquatic, Terrestrial | pH, Temperature | Cleavage of the N-trichloroacetyl group to form florfenicol amine and trichloroacetic acid. researchgate.net |

| Photolysis | Aquatic | Sunlight, Reactive Oxygen Species | Degradation of the molecule through various reactions including oxidation and cleavage of side chains. nih.govresearchgate.net |

Identification and Characterization of Environmentally Relevant Transformation Products

The transformation of N-Trichloroacetyl Florfenicol Amine in the environment would likely lead to a range of products. Based on the degradation pathways of florfenicol, the primary transformation product would be florfenicol amine. bioorganics.biz Further degradation of florfenicol amine can result in several other compounds.

The identification of these transformation products is critical as they may retain biological activity or have their own toxicological profiles. Advanced analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are essential for the detection and characterization of these products in environmental matrices.

Table 3: Potential Environmentally Relevant Transformation Products of N-Trichloroacetyl Florfenicol Amine

| Transformation Product | Parent Compound | Formation Pathway | Environmental Relevance |

| Florfenicol Amine | N-Trichloroacetyl Florfenicol Amine | Hydrolysis | Primary metabolite of florfenicol, used as a marker for residue analysis. researchgate.netbioorganics.biz |

| Trichloroacetic Acid | N-Trichloroacetyl Florfenicol Amine | Hydrolysis | A potential byproduct of degradation. |

| Products of Photolysis | N-Trichloroacetyl Florfenicol Amine | Photodegradation | May include smaller, more polar molecules resulting from oxidation and cleavage of the parent compound. nih.govresearchgate.net |

Application of Isotopic Labeling for Tracing Reaction Pathways

Isotopic labeling is a powerful tool for elucidating the complex reaction pathways involved in the formation and degradation of environmental contaminants. By replacing specific atoms in the N-Trichloroacetyl Florfenicol Amine molecule with their stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can trace the fate of the molecule and its transformation products in various environmental simulations.

For instance, ¹³C-labeling of the trichloroacetyl group would allow for the definitive tracking of this moiety during hydrolysis and other degradation processes. Similarly, ¹⁵N-labeling of the amine group would help in monitoring the formation and subsequent fate of florfenicol amine. These studies provide unambiguous evidence of transformation pathways and help to construct accurate degradation models. While specific isotopic labeling studies on N-Trichloroacetyl Florfenicol Amine are not yet prevalent in the literature, the technique holds immense promise for future research in this area.

Computational Chemistry and Theoretical Modeling of N Trichloroacetyl Florfenicol Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of N-Trichloroacetyl Florfenicol (B1672845) Amine.

Density Functional Theory (DFT) Applications for Molecular Properties and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For molecules like N-Trichloroacetyl Florfenicol Amine, DFT calculations can predict a wide range of properties, including optimized molecular geometry, electronic energies, and descriptors of chemical reactivity.

A DFT study on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, another organic compound, demonstrated the utility of this method in identifying electron donor spots and active sites for electrophilic attack. mdpi.com Similar calculations for N-Trichloroacetyl Florfenicol Amine would likely reveal the influence of the trichloroacetyl group on the nucleophilicity of the amide nitrogen and the electrophilicity of the carbonyl carbon.

Table 1: Illustrative DFT-Calculated Quantum Chemical Parameters

| Parameter | Description | Hypothetical Value for N-Trichloroacetyl Florfenicol Amine | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -7.2 eV | Indicates the molecule's potential as an electron donor in reactions. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -1.5 eV | Suggests the molecule's susceptibility to nucleophilic attack. |

| Energy Gap (HOMO-LUMO) | Difference in energy between the HOMO and LUMO. | 5.7 eV | Relates to the chemical reactivity and stability of the molecule. A larger gap implies higher stability. |

| Electronegativity (χ) | A measure of the ability of an atom or molecule to attract electrons. | 4.35 eV | Provides insight into the overall electronic character of the molecule. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | 2.85 eV | A higher value indicates greater resistance to deformation of the electron cloud. |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific DFT studies on N-Trichloroacetyl Florfenicol Amine are not publicly available. These parameters would be calculated using DFT methods like B3LYP with a suitable basis set.

Time-Dependent Density Functional Theory (TD-DFT) for Photochemical Processes

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the properties of molecules in their excited states and their response to time-dependent electromagnetic fields. This is particularly useful for understanding photochemical processes such as light absorption and photolysis.

A study on the photolysis mechanism of florfenicol in water utilized both DFT and TD-DFT to investigate its direct and indirect photodegradation. mdpi.comresearchgate.net The results indicated that the direct photolysis of florfenicol involves the cleavage of C-C, C-N, and C-S bonds, with the C5-S7 bond cleavage being the most likely. mdpi.comresearchgate.net For N-Trichloroacetyl Florfenicol Amine, TD-DFT calculations would be essential to predict its absorption spectrum and to understand how the trichloroacetyl group influences its photostability. The presence of the C-Cl bonds in the trichloroacetyl group introduces new potential photochemical reaction pathways that could be explored with TD-DFT. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations provide detailed electronic information, they are often limited to static structures. Molecular Dynamics (MD) simulations, on the other hand, allow for the study of the dynamic behavior of molecules over time. This is crucial for understanding the conformational flexibility and intermolecular interactions of N-Trichloroacetyl Florfenicol Amine.

Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for mapping out potential reaction pathways and identifying the transition states involved. This is particularly relevant for understanding the synthesis, degradation, and metabolic fate of N-Trichloroacetyl Florfenicol Amine.

The formation of the amide bond in N-Trichloroacetyl Florfenicol Amine from Florfenicol Amine and a trichloroacetylating agent is a key synthetic step. Computational models have been developed to predict the efficiency of amide bond formation. pnas.org These models often use multivariate linear regression based on molecular descriptors to correlate substrate features with reaction rates. pnas.org For N-Trichloroacetyl Florfenicol Amine, such models could be used to optimize reaction conditions.

Furthermore, DFT calculations can be used to model the entire reaction coordinate for a given chemical transformation, locating the transition state and calculating the activation energy. This has been done for the degradation of florfenicol, where DFT calculations helped to elucidate the degradation pathway involving β-fluorine elimination. researchgate.netnih.gov For N-Trichloroacetyl Florfenicol Amine, similar studies could predict its susceptibility to hydrolysis of the amide bond or other degradation reactions.

Computational Spectroscopy for Spectral Assignment and Structure Confirmation

Computational methods can be used to predict various types of spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

For example, a study on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one used DFT to calculate its FT-IR and Raman vibrational frequencies, which were found to be in good agreement with experimental data. mdpi.com A similar approach for N-Trichloroacetyl Florfenicol Amine would involve optimizing its geometry using DFT and then performing a frequency calculation. The resulting predicted vibrational frequencies could then be compared with an experimental IR or Raman spectrum to confirm the presence of key functional groups, such as the C=O and C-Cl stretches of the trichloroacetyl group and the S=O stretches of the sulfone group.

Table 2: Illustrative Comparison of Experimental and Computationally Predicted Vibrational Frequencies

| Functional Group | Experimental IR Frequency (cm⁻¹) | Predicted IR Frequency (cm⁻¹) (DFT) | Vibrational Mode |

| Amide C=O | ~1700 | (Calculable) | Stretching |

| C-Cl | ~800-600 | (Calculable) | Stretching |

| S=O | ~1350-1300, ~1160-1120 | (Calculable) | Asymmetric and Symmetric Stretching |

| N-H | ~3300 | (Calculable) | Stretching |

| Aromatic C-H | ~3100-3000 | (Calculable) | Stretching |

Note: The experimental frequencies are approximate ranges for the given functional groups. The predicted frequencies would be obtained from DFT calculations on the optimized geometry of N-Trichloroacetyl Florfenicol Amine.

Integration of Theoretical Models with Experimental Data for Comprehensive Mechanistic Understanding

The true power of computational chemistry is realized when it is integrated with experimental findings. This synergy allows for a comprehensive understanding of chemical and biological processes that is often unattainable by either approach alone.

Studies on the degradation of florfenicol provide excellent examples of this integrated approach. In one such study, experimental results showed that florfenicol was effectively degraded by a Fe/Cu@NBC system, and DFT calculations were used to propose a mechanism involving hydroxyl and superoxide (B77818) radicals that explained the observed defluorination and dechlorination rates. researchgate.netnih.gov Another study combined experimental photolysis data of florfenicol with DFT and TD-DFT calculations to elucidate the direct and indirect photodegradation mechanisms. mdpi.comresearchgate.net

For N-Trichloroacetyl Florfenicol Amine, a similar integrated approach would be highly beneficial. For instance, experimental studies on its stability and degradation could be coupled with DFT and MD simulations to provide a detailed, atomistic picture of the underlying mechanisms. This could involve identifying degradation products experimentally and then using computational methods to model the reaction pathways leading to their formation. Such a combined approach would provide a robust and comprehensive understanding of the chemical behavior of N-Trichloroacetyl Florfenicol Amine.

Emerging Research Areas and Future Directions in N Trichloroacetyl Florfenicol Amine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of florfenicol (B1672845) and its related compounds often involves multi-step processes that may utilize hazardous reagents and generate significant waste. google.com Consequently, a major thrust in current research is the development of novel and sustainable synthetic methodologies. These efforts are geared towards improving atom economy, reducing environmental impact, and simplifying production processes.

One innovative approach involves a new synthesizing method for florfenicol that proceeds through a series of reactions including cyclization, selective reduction, fluorinated open ring, deprotection, and acylation. google.com This method aims to achieve a high yield of the desired single R configuration through physical separation methods, thereby enhancing atom economy. google.com Furthermore, the use of triethylamine (B128534) hydrofluoride as a fluorinated open-ring reagent is being explored to improve the safety of the reaction compared to gaseous reagents and to reduce equipment corrosion, making it more suitable for industrial-scale production. google.com

Future research in this area is expected to focus on enzymatic catalysis and flow chemistry to further enhance the sustainability and efficiency of synthesizing florfenicol and its derivatives, including N-Trichloroacetyl Florfenicol Amine.

Advanced Analytical Techniques for Ultra-Trace Analysis and Impurity Profiling

The detection and quantification of N-Trichloroacetyl Florfenicol Amine at trace levels are crucial for both pharmaceutical quality control and environmental monitoring. This has spurred the development of highly sensitive and specific analytical techniques.

Current methods often rely on liquid chromatography coupled with various detection systems. For instance, a method for quantifying florfenicol amine (FFA), a related compound, in channel catfish muscle has been validated using liquid chromatography with UV detection after acid hydrolysis and solid-phase extraction. nih.gov This method demonstrated good recovery rates ranging from 85.7% to 92.3%. nih.gov

For even lower detection limits, high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has become the technique of choice. nih.gov This method offers high selectivity and sensitivity for the simultaneous determination of florfenicol and its metabolites in various matrices, including animal feed. nih.gov A recently developed ultra-performance liquid chromatography-fluorescence detection (UPLC-FLD) method has also shown promise for the quantitative analysis of florfenicol and florfenicol amine in poultry eggs, with limits of detection in the low µg/kg range. mdpi.com

The ongoing development in this field is focused on miniaturization of analytical systems, the use of novel stationary phases for improved chromatographic separation, and the application of high-resolution mass spectrometry for more comprehensive impurity profiling.

Elucidation of Complex Transformation Networks in Environmental and Biological Systems

Understanding the fate of N-Trichloroacetyl Florfenicol Amine and its parent compound, florfenicol, in the environment and in biological systems is critical for assessing their potential ecological impact. ijah.inresearchgate.net Florfenicol residues can be stable in aquatic environments, leading to concerns about their persistence and the formation of various transformation products. ijah.in

Florfenicol can transform into several byproducts, including florfenicol amine (FFA). ijah.in The widespread use of florfenicol has led to its detection in aquatic environments worldwide, raising concerns about its effects on non-target organisms. nih.govresearchgate.net Research indicates that florfenicol administration can alter microbial communities and potentially promote antibiotic-resistant genes. ijah.inresearchgate.net

Future research will likely involve sophisticated tracer studies using isotopically labeled N-Trichloroacetyl Florfenicol Amine to map its degradation pathways in different environmental compartments, such as soil and water. Metagenomic and metabolomic approaches will also be crucial in identifying the microorganisms and enzymatic systems responsible for its transformation.

Green Chemistry Approaches in Synthesis and Degradation Management

The principles of green chemistry are increasingly being integrated into the lifecycle management of pharmaceuticals, including the synthesis and degradation of N-Trichloroacetyl Florfenicol Amine. The goal is to minimize the environmental footprint associated with this compound.

In synthesis, this translates to the use of safer solvents, renewable starting materials, and catalytic reactions to reduce waste. google.com For degradation management, research is exploring advanced oxidation processes (AOPs), such as photocatalysis and ozonation, for the efficient removal of florfenicol and its metabolites from wastewater. The aqueous photolysis of related antibiotics has been studied to understand their degradation and the toxicity of their photolytic products.

The development of biodegradable alternatives and the design of molecules that are more susceptible to environmental degradation without forming persistent toxic byproducts are long-term goals in this research area.

Synergistic Application of In Silico and In Vitro Methodologies for Chemical Fate Prediction

The combination of computational (in silico) and laboratory-based (in vitro) studies offers a powerful and efficient approach to predicting the environmental fate and potential toxicity of chemical compounds like N-Trichloroacetyl Florfenicol Amine.

In silico models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be used to predict the physicochemical properties, environmental partitioning, and potential toxicity of the compound based on its molecular structure. nih.gov These predictive tools can help prioritize compounds for further experimental testing and reduce the reliance on animal testing. nih.gov

In vitro assays, on the other hand, provide experimental data on key processes such as metabolic stability, membrane permeability, and potential for bioaccumulation. For example, in vitro checkerboard microdilution assays have been used to investigate the synergistic effects of florfenicol with other antibiotics. nih.gov

Q & A

Q. What are the standard preparation and storage protocols for florfenicol amine in residue analysis?

Florfenicol amine standard solutions are typically prepared by dissolving accurately weighed crystalline solid (≥97.6% purity) in acetonitrile. For long-term stability, store stock solutions at ≤−18°C, with validity up to 6 months. Working solutions (e.g., 10 μg/mL) are diluted in acetonitrile or methanol and stored at 4°C for short-term use. Degradation risks increase with exposure to light or elevated temperatures .

Q. How can ultrasonic extraction optimize recovery of florfenicol amine from complex matrices like soil?

For soil samples, a 1:1 (v/v) acetone-water mixture is recommended for ultrasonic extraction. Post-extraction, liquid-liquid purification with dichloromethane effectively removes lipids and pigments. Recovery rates >85% are achievable using Agilent SB-C18 columns (5 μm, 250 mm × 4.6 mm) with photodiode array detection at 225 nm .

Q. What chromatographic conditions are optimal for separating florfenicol amine from its parent compound, florfenicol?

Use reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile:0.01 M sodium dihydrogen phosphate (25:75, v/v). Fluorescence detection (excitation 224 nm, emission 290 nm) enhances sensitivity, achieving limits of detection (LOD) of 1–5 μg/kg in tissues .

Advanced Research Questions

Q. How do solvent-induced NMR chemical shift variations affect structural elucidation of florfenicol derivatives?

Deuterated solvents (e.g., DMSO-d6 vs. CDCl3) significantly alter ¹H and ¹³C NMR chemical shifts for florfenicol amine. For example, the methylsulfonyl group resonance shifts upfield by 0.3–0.5 ppm in DMSO due to hydrogen bonding. Multi-solvent NMR analysis (e.g., trifluoroacetic acid as a co-solvent) is critical for unambiguous peak assignments .

Q. What methodological challenges arise in quantifying florfenicol amine as a marker residue in pharmacokinetic studies?

Florfenicol amine’s delayed Tmax (24–64 h vs. 16 h for florfenicol in plasma) and tissue-specific accumulation (e.g., kidney AUC = 31,468 h·μg/kg vs. plasma = 7,735 h·μg/kg) require extended sampling intervals. Solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges (e.g., Oasis MCX) improves recovery from lipid-rich matrices like liver or muscle .

Q. How do interspecies differences in florfenicol amine elimination kinetics impact residue depletion studies?

In rainbow trout (Oncorhynchus mykiss), florfenicol amine’s half-life (t1/2) in muscle is 16.75 h, compared to 49 h in Atlantic salmon. This necessitates species-specific withdrawal periods. Ultra-performance convergence chromatography (UPC²) with chiral columns can resolve enantiomeric differences in metabolite formation rates .

Q. What validation parameters are critical for LC-MS/MS methods targeting florfenicol amine in regulatory compliance?

Per GB 31658.5-2021 (China’s national standard), method validation requires:

- Linearity: R² ≥ 0.99 across 1–200 μg/kg.

- Recovery: 70–120% with RSD ≤15%.

- Matrix effects: Compensated using deuterated internal standards (e.g., d5-chloramphenicol).

- LOD/LOQ: ≤0.3 μg/kg and ≤1.0 μg/kg, respectively, in beeswax and edible tissues .

Data Contradiction and Resolution

Q. Why do reported florfenicol amine AUC values vary across aquatic species, and how can this be mitigated?

Discrepancies arise from metabolic rate differences (e.g., Atlantic cod AUC = 524 h·μg/mL vs. lumpfish = 248 h·μg/mL). Standardizing water temperature (e.g., 19.5°C ± 0.15°C) and using species-specific pharmacokinetic models (e.g., two-compartment vs. non-compartmental) reduce variability. Cross-validation with ELISA (e.g., indirect competitive assays) confirms LC-MS/MS data .

Q. How can conflicting Tmax values for florfenicol amine in tissues be reconciled?

In rainbow trout, florfenicol amine’s Tmax in kidney (48 h) vs. plasma (16 h) reflects tissue-specific metabolic activity. Principal component analysis (PCA) of time-concentration curves identifies excretion pathways (e.g., renal vs. hepatic) and validates sampling timepoints .

Methodological Innovations

Q. What advanced techniques improve sensitivity in detecting trace florfenicol amine residues?

Accelerated solvent extraction (ASE) at 100°C and 1,500 psi, coupled with post-column derivatization (e.g., dansyl chloride), enhances fluorescence signal intensity by 3–5×. For complex matrices like eggs, UPLC-MS/MS with electrospray ionization (ESI+) achieves LODs of 0.05 μg/kg .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.